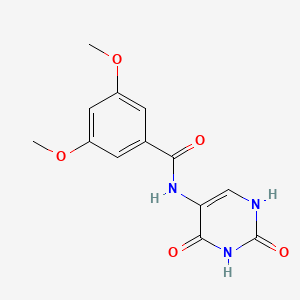

![molecular formula C16H19N3O4S B5553241 (4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5553241.png)

(4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The study and development of heterocyclic compounds, including those containing pyrimidinyl and oxazepan motifs, are of significant interest in organic chemistry due to their diverse applications in medicinal chemistry and material science. These compounds often exhibit unique chemical and physical properties due to their complex molecular structures.

Synthesis Analysis

Synthesis approaches for complex heterocycles like the one described often involve multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of similar heterocyclic compounds has been achieved through methods such as three-component condensation (Gein et al., 2020) and reactions involving methanocycloundeca derivatives (Naya et al., 2004).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For instance, structural analysis of related compounds has revealed insights into their conformation and electronic structure, aiding in understanding their reactivity and properties (Gumus et al., 2018).

Chemical Reactions and Properties

Heterocyclic compounds exhibit a wide range of chemical reactivities, such as nucleophilic substitutions and electrophilic additions, influenced by their heteroatoms and functional groups. Studies on similar compounds have explored reactions like oxidation and ring transformations (Mitsumoto et al., 2004).

Wissenschaftliche Forschungsanwendungen

Methanol Addition to Complexes

Studies have explored methanol's interaction with various chemical complexes, such as dihapto-coordinated rhenium complexes of furan. Research demonstrates that methanol addition results in the synthesis of dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes, indicating methanol's role in modifying complex structures through stereoselective addition reactions (Friedman & Harman, 2001).

Enantioselective Carbonyl Allylation

Methanol has been used in the enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols and furfurals, showcasing its utility in the synthesis of optically enriched products. These reactions, facilitated by iridium-catalyzed transfer hydrogenation, highlight methanol's role in producing compounds with potential pharmaceutical applications (Bechem, Patman, Hashmi, & Krische, 2010).

Hydrogenation of Dihydrooxazines

The catalytic hydrogenation of dihydrooxazines in methanol has been investigated, revealing the production of dynamic mixtures of enamines and tetrahydro-2-furanamines. This research provides insights into the versatility of methanol as a solvent in hydrogenation reactions, leading to the formation of valuable amino alcohols and dihydrofurans (Sukhorukov et al., 2008).

Biological Activity of Pyrimidine Derivatives

The synthesis of new pyrimidine derivatives, including those with furan rings, and their preliminary biological screening revealed a significant plant growth-stimulating effect. These findings underscore the potential of utilizing such compounds in agricultural applications to enhance plant growth and productivity (Pivazyan et al., 2019).

Synthesis of Dimethyl Sulfomycinamate

Research on the synthesis of dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate demonstrates methanol's utility in complex organic syntheses. This work contributes to the understanding of methanolysis in the context of synthesizing compounds related to the sulfomycin family of antibiotics (Bagley et al., 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-[5-(pyrimidin-2-ylsulfanylmethyl)furan-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c20-9-12-8-19(6-7-22-10-12)15(21)14-3-2-13(23-14)11-24-16-17-4-1-5-18-16/h1-5,12,20H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLFLPAONSGSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)C2=CC=C(O2)CSC3=NC=CC=N3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

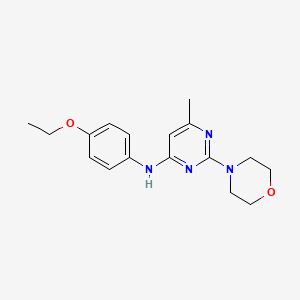

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)

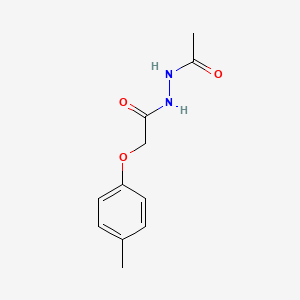

![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

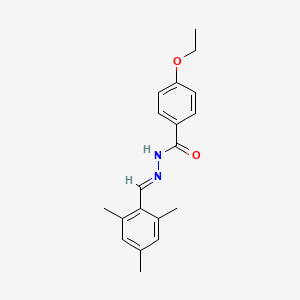

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)

![methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)

![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)

![1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5553217.png)

![1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5553227.png)

![4,7,7-trimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5553228.png)